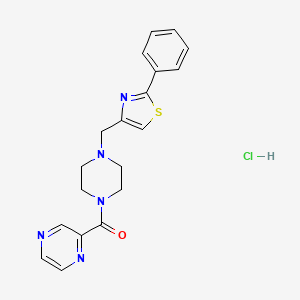
(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20ClN5OS and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a synthetic molecule that combines thiazole and piperazine moieties, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticonvulsant, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound is characterized by the following structural elements:
- Thiazole Ring : Contributes to antimicrobial and anticancer properties.
- Piperazine Ring : Known for its role in various pharmacological activities.
- Pyrazine Moiety : Enhances the biological profile through potential receptor interactions.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been evaluated for several key activities:
1. Antimicrobial Activity
A study on similar thiazole-piperazine derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at specific concentrations.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | Antimicrobial | 100 µg/mL |
| 5k | Antimicrobial | 200 µg/mL |
Most compounds exhibited promising results, suggesting that modifications in the thiazole or piperazine components can enhance efficacy .
2. Anticonvulsant Activity
Thiazole derivatives have also been noted for their anticonvulsant properties. In a structure-activity relationship (SAR) analysis, certain thiazole-integrated compounds showed significant protection against seizures in animal models. The activity was attributed to the ability of these compounds to modulate neurotransmitter systems .
3. Anticancer Properties
Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. For instance, derivatives have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced levels of anti-apoptotic proteins like Mcl-1. This mechanism suggests a pathway through which these compounds could induce apoptosis in cancer cells .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of various thiazole derivatives, one compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study involved testing multiple derivatives with varying substitutions on the thiazole ring, leading to the identification of optimal structures for enhanced activity .
Case Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant effects of thiazole-piperazine hybrids. The findings indicated that certain modifications in the molecular structure led to increased efficacy in seizure models, showcasing the importance of structural optimization in drug design .
特性
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS.ClH/c25-19(17-12-20-6-7-21-17)24-10-8-23(9-11-24)13-16-14-26-18(22-16)15-4-2-1-3-5-15;/h1-7,12,14H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOINFSQLNVZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














